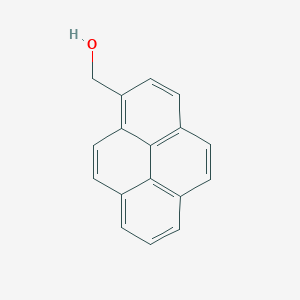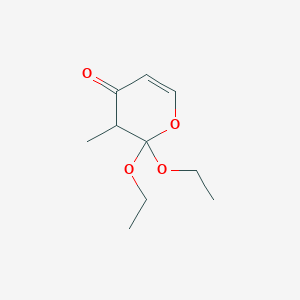
2,2-diethoxy-3-methyl-3H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diethoxy-3-methyl-3H-pyran-4-one, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a variety of insects, including mosquitoes, ticks, and flies. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public.
Mecanismo De Acción
DEET works by blocking the receptors on an insect's antennae that detect chemicals, such as carbon dioxide and lactic acid, that are emitted by humans and other animals. When an insect is unable to detect these chemicals, it is less likely to bite or sting.
Efectos Bioquímicos Y Fisiológicos
DEET has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to locate and recognize a host, as well as its ability to feed and reproduce. DEET has also been shown to affect the activity of certain enzymes in insects, which can lead to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a highly effective insect repellent that is widely used in laboratory experiments. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public. However, DEET has some limitations for laboratory experiments. For example, it can be difficult to control the concentration of DEET in the air, which can affect the behavior of insects. Additionally, some insects may be resistant to DEET, which can make it less effective in certain situations.
Direcciones Futuras
There are many future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the biochemical and physiological effects of DEET on insects, which can lead to a better understanding of how it works and how it can be improved. Finally, there is a need for more research on the environmental impact of DEET, particularly on its effects on non-target organisms.
Métodos De Síntesis
DEET is synthesized through a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 3-methyl-3-penten-2-one with ethyl magnesium bromide to form 3-methyl-3-penten-2-ol. This compound is then reacted with acetic anhydride to form 2,2-diethoxy-3-methyl-3-penten-1-ol. Finally, this compound is oxidized with chromic acid to form DEET.
Aplicaciones Científicas De Investigación
DEET is widely used in scientific research as an insect repellent. It is used to protect researchers from insect bites while they are working in the field. DEET is also used in laboratory experiments to study the behavior of insects and the effectiveness of other insect repellents.
Propiedades
Número CAS |
106727-51-9 |
|---|---|
Nombre del producto |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C10H16O4/c1-4-12-10(13-5-2)8(3)9(11)6-7-14-10/h6-8H,4-5H2,1-3H3 |
Clave InChI |
IZCZFCKSEDEVMD-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
SMILES canónico |
CCOC1(C(C(=O)C=CO1)C)OCC |
Sinónimos |
4H-Pyran-4-one,2,2-diethoxy-2,3-dihydro-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



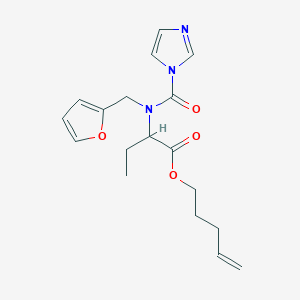
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
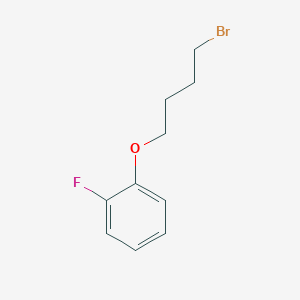
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
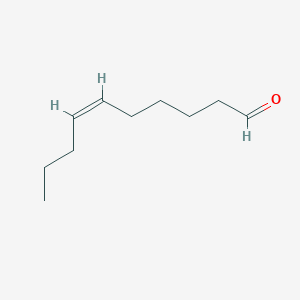
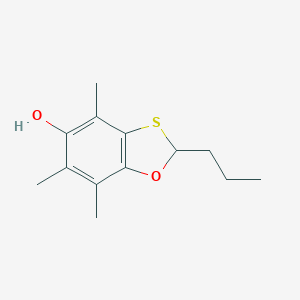
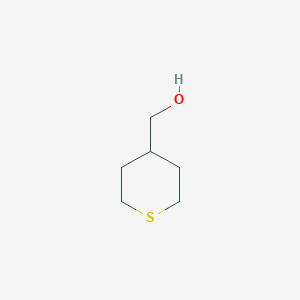
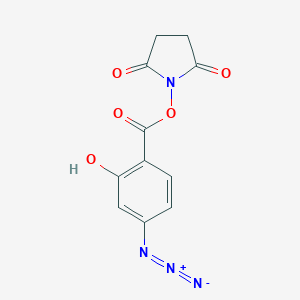
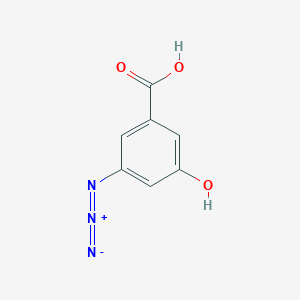
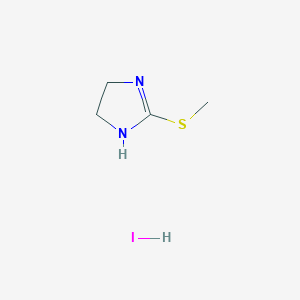
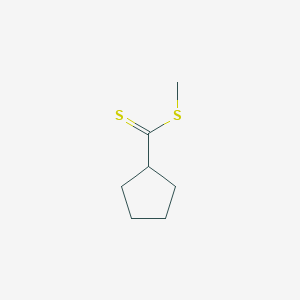
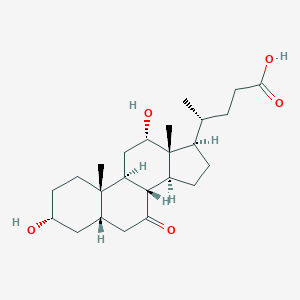
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
